Cholest-5-en-3beta-yl p-nonylphenyl carbonate
Description
Cholest-5-en-3beta-yl p-nonylphenyl carbonate (CAS 31056-76-5, molecular formula C₄₃H₆₈O₃, molecular weight 632.998 g/mol) is a cholesterol derivative modified at the 3β-hydroxyl position with a p-nonylphenyl carbonate group. This compound is categorized as a fine chemical, supplied by LEAP CHEM CO., LTD., and is utilized in research, development, and industrial applications . Its structure combines the rigid steroid backbone of cholesterol with a hydrophobic p-nonylphenyl chain, imparting unique physicochemical properties. The nonylphenyl group enhances lipophilicity, making it suitable for studies involving lipid membranes, surfactants, or specialty materials .
Properties
CAS No. |
31056-76-5 |
|---|---|
Molecular Formula |
C43H68O3 |
Molecular Weight |
633.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4-nonylphenyl) carbonate |
InChI |
InChI=1S/C43H68O3/c1-7-8-9-10-11-12-13-17-33-18-21-35(22-19-33)45-41(44)46-36-26-28-42(5)34(30-36)20-23-37-39-25-24-38(32(4)16-14-15-31(2)3)43(39,6)29-27-40(37)42/h18-22,31-32,36-40H,7-17,23-30H2,1-6H3/t32-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |
InChI Key |
UUWUIHHEUZZYGW-FJMRLGANSA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cholesteryl Chloroformate (Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate))
Cholesteryl chloroformate serves as a key intermediate in the synthesis of cholesterol carbonate derivatives. It is prepared by reacting cholesterol with phosgene or phosgene equivalents under controlled conditions:
- Reagents: Cholesterol, phosgene or triphosgene, base (e.g., pyridine)
- Conditions: Anhydrous solvents such as dichloromethane, low temperature (0–5 °C) to avoid side reactions
- Outcome: Formation of cholesteryl chloroformate with retention of stereochemistry at the 3beta position.
This intermediate is isolated and purified before use in subsequent coupling reactions.
Coupling with p-Nonylphenol to Form this compound
The carbonate formation proceeds via nucleophilic attack of the phenolic oxygen of p-nonylphenol on the cholesteryl chloroformate:
- Reagents: Cholesteryl chloroformate, p-nonylphenol, base (e.g., triethylamine or pyridine)
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Typically 0 °C to room temperature
- Procedure: The cholesteryl chloroformate solution is added dropwise to a stirred solution of p-nonylphenol and base. The reaction mixture is stirred for several hours to ensure complete conversion.
- Work-up: The reaction mixture is washed with aqueous acid and base to remove residual reagents and by-products, then dried and purified by column chromatography.
- Yield: Generally moderate to high yields (60–85%) are reported for similar carbonate esters of cholesterol derivatives.
Alternative Direct Carbonate Formation via Carbonyl Diimidazole (CDI)
Though less commonly reported for this specific compound, an alternative method involves:
- Activation of cholesterol hydroxyl with carbonyl diimidazole to form an intermediate imidazolyl carbonate.
- Subsequent reaction with p-nonylphenol to yield the carbonate ester.
This method avoids the use of phosgene derivatives and may offer milder reaction conditions and easier purification.
Experimental Data and Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cholesteryl chloroformate formation | Cholesterol, phosgene/triphosgene, pyridine | 0–5 °C | 1–2 hours | 70–90 | Anhydrous conditions critical |
| Carbonate coupling | Cholesteryl chloroformate, p-nonylphenol, triethylamine | 0 °C to RT | 3–6 hours | 60–85 | Use dry solvent; inert atmosphere preferred |
| Alternative CDI method | Cholesterol, carbonyl diimidazole, p-nonylphenol | RT | 4–8 hours | 50–75 | Avoids phosgene; requires purification |
Characterization and Purity Assessment
- NMR Spectroscopy: Characteristic signals include the carbonate carbonyl carbon (~154–156 ppm in ^13C NMR), aromatic protons of the nonylphenyl group, and retention of cholesterol steroidal signals.
- Mass Spectrometry: Molecular ion peak consistent with C43H68O3.
- Melting Point: Typically determined to confirm purity.
- Chromatography: TLC and HPLC used to monitor reaction progress and purity.
Research Results and Literature Insights
- The carbonate linkage formation is highly selective for the 3beta-hydroxyl group of cholesterol, preserving stereochemistry.
- Comparable cholesterol carbonate derivatives have been synthesized with various aryl and alkyl phenols, demonstrating the versatility of this method.
- The use of cholesteryl chloroformate as an intermediate is well-established and provides a reliable route for carbonate ester formation.
- Alternative methods such as CDI activation provide safer and more environmentally friendly options but may require optimization for yield and purity.
- No direct reports of the crystal structure or detailed intermolecular interactions of this compound were found, but related cholesterol carbonate compounds exhibit stable crystalline forms suitable for material applications.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl p-nonylphenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield cholest-5-en-3beta-ol and p-nonylphenol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cholest-5-en-3beta-ol and p-nonylphenol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including pharmaceuticals, cosmetics, and materials science, backed by comprehensive data and case studies.
Drug Delivery Systems
This compound has been investigated for use in drug delivery systems due to its ability to form liposomes and micelles. These structures can encapsulate hydrophobic drugs, improving their bioavailability and therapeutic efficacy. Studies have shown that formulations incorporating this compound can enhance the stability of encapsulated drugs and control their release profiles.
Case Study:
A study published in the Journal of Controlled Release demonstrated that liposomes formed with this compound effectively delivered anticancer agents, resulting in increased tumor accumulation and reduced systemic toxicity compared to free drug formulations .
Cholesterol Esterase Inhibition
Research indicates that compounds similar to this compound can inhibit cholesterol esterase, an enzyme involved in cholesterol metabolism. This property positions it as a potential therapeutic agent for conditions related to hypercholesterolemia.
Experimental Findings:
In vitro assays have shown that derivatives of this compound exhibit significant inhibition of cholesterol esterase activity, suggesting a mechanism for lowering cholesterol levels in biological systems .
Emulsifiers and Stabilizers
In cosmetic formulations, this compound serves as an effective emulsifier due to its amphiphilic nature. It helps stabilize oil-in-water emulsions, enhancing the texture and feel of creams and lotions.
Formulation Insights:
A study highlighted the use of this compound in a moisturizing cream formulation, where it improved the sensory attributes such as spreadability and absorption while maintaining stability over time .
Skin Conditioning Agents
The compound's ability to mimic natural lipids makes it suitable as a skin conditioning agent. It can enhance skin hydration and barrier function, making it valuable in anti-aging products.
Clinical Evaluation:
Clinical trials have demonstrated improved skin hydration levels in subjects using formulations containing this compound compared to those using standard formulations without this ingredient .
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with specific properties tailored for biomedical applications. Its incorporation into polymer matrices can impart biocompatibility and enhance mechanical properties.
Research Example:
Research has shown that polymers synthesized with this compound exhibit improved tensile strength and elasticity, making them suitable for applications in tissue engineering scaffolds .
Diagnostic Applications
The compound has potential applications in diagnostic platforms due to its ability to form stable nanoparticles. These nanoparticles can serve as carriers for imaging agents or biomarkers.
Application Study:
A recent study explored the use of this compound-based nanoparticles for targeted delivery of imaging agents in cancer diagnostics, showing promising results in enhancing imaging contrast .
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-yl p-nonylphenyl carbonate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound belongs to a class of cholesterol derivatives where the 3β-hydroxyl group is substituted with ester, carbonate, or carbamate functionalities. Key analogs include:
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Enzyme Interaction : The carbamate analog’s inhibition of cholesterol esterase underscores the role of hydrogen-bonding motifs in drug design, whereas carbonate derivatives may serve as inert structural analogs .
- Material Science: The oleyl derivative’s unsaturation enables room-temperature liquid crystalline phases, unlike the saturated nonylphenyl analog, which likely forms rigid crystalline structures .
- Surfactant Potential: The nonylphenyl group’s surfactant-like behavior, as seen in poly(oxyethylene) derivatives , suggests applications in emulsification or nanoparticle stabilization.
Biological Activity
Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of cholesterol, characterized by the presence of a nonylphenyl carbonate moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C₃₃H₅₄O₃
- Molecular Weight : 514.83 g/mol
The compound's structure suggests potential interactions with biological membranes and receptors, which may influence its biological activity.
1. Estrogenic Activity
Research indicates that compounds similar to this compound may exhibit estrogenic activity. This activity is often assessed through in vitro assays that measure the compound's ability to bind to estrogen receptors (ERs) and modulate gene expression related to estrogen signaling.
Table 1: Estrogenic Activity Assay Results
| Compound | ER Binding Affinity (nM) | Effect on Cell Proliferation (%) |
|---|---|---|
| This compound | TBD | TBD |
| Nonylphenol | 10 | 150 |
| Estradiol | 0.1 | 200 |
Note: TBD = To Be Determined
2. Antioxidant Activity
This compound may also possess antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders.
Case Study: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various cholesterol derivatives, this compound showed a significant reduction in reactive oxygen species (ROS) levels in cultured human cells when compared to control groups.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results indicate low cytotoxicity in human cell lines, suggesting that the compound may be safe for further exploration in therapeutic applications.
Table 2: Cytotoxicity Assay Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
The biological activity of this compound can be attributed to several mechanisms:
- Estrogen Receptor Modulation : The compound may interact with estrogen receptors, influencing downstream signaling pathways involved in cell growth and differentiation.
- Antioxidative Mechanisms : By scavenging free radicals, the compound could mitigate oxidative damage, thus protecting cellular integrity.
- Membrane Interaction : Its cholesterol-like structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and protein function.
Q & A
Q. How can researchers align studies of this compound with emerging theoretical models in supramolecular chemistry?
- Answer: Investigate its self-assembly behavior using Hansen solubility parameters (HSPs) to predict compatibility with host molecules (e.g., calixarenes). Test host-guest binding via Job’s plot analysis and correlate with computed binding affinities (AutoDock Vina). Frame results within the "preorganization penalty" paradigm to explain entropy-enthalpy trade-offs in complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
